3-(4-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PPFMA and is a derivative of acrylamide. It has been the subject of extensive research in recent years due to its unique properties and potential benefits.
Wirkmechanismus
The exact mechanism of action of PPFMA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
PPFMA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species, which can cause tissue damage. Additionally, PPFMA has been shown to have analgesic effects, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PPFMA is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new drugs. However, one of the limitations of PPFMA is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on PPFMA. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. Additionally, PPFMA has been shown to have potential as a neuroprotective agent, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of PPFMA in these areas.
Conclusion:
In conclusion, PPFMA is a promising compound that has potential applications in various fields. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of PPFMA.
Synthesemethoden
PPFMA can be synthesized through a multistep process. The first step involves the reaction of 4-propoxyphenylboronic acid with 2-furanyl methyl bromide to form the intermediate product. This intermediate product is then reacted with acryloyl chloride to form PPFMA.
Wissenschaftliche Forschungsanwendungen
PPFMA has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. PPFMA has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
3-(4-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide |
---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(E)-N-(oxolan-2-ylmethyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H23NO3/c1-2-11-20-15-8-5-14(6-9-15)7-10-17(19)18-13-16-4-3-12-21-16/h5-10,16H,2-4,11-13H2,1H3,(H,18,19)/b10-7+ |
InChI-Schlüssel |
HMFGMHMDHIPCTG-JXMROGBWSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NCC2CCCO2 |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NCC2CCCO2 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.